Comparative Xanthine Oxidase Inhibitory Activity: Attenuated Potency Relative to the Parent Scaffold
The 5-methyl substitution on the pyrazolo[3,4-d]pyrimidine-4,6-dione scaffold leads to a pronounced attenuation of xanthine oxidase (XOD) inhibitory activity compared to the unsubstituted parent scaffold (oxypurinol) and the clinical drug allopurinol. This functional decoupling is a key differentiator [1].
| Evidence Dimension | Xanthine Oxidase (XOD) Inhibition |
|---|---|
| Target Compound Data | Attenuated activity; characterized as a 'much weaker XOD inhibitor' relative to allopurinol [1]. |
| Comparator Or Baseline | Allopurinol (strong XOD inhibitor) and Oxypurinol (parent scaffold, strong XOD inhibitor) |
| Quantified Difference | No direct quantitative data available; difference is qualitative, based on structure-activity relationship (SAR) of the class. |
| Conditions | In vitro XOD inhibition assay; exact conditions not specified for target compound but inferred from class studies [1]. |
Why This Matters
This compound is unsuitable for research requiring potent XOD inhibition; it is instead a tool to study XOD-independent effects of this scaffold.
- [1] Li, Y., Cao, T.T., Guo, S., Zhong, Q., Li, C.H., Li, Y., Dong, L., Zheng, S., Wang, G. and Yin, S.F. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. Molecules. 2016, 21(6), 771. doi: 10.3390/molecules21060771 View Source
